Ethyl 3-hydroxy-2,2-dimethylbutanoate
Overview
Description
Ethyl 3-hydroxy-2,2-dimethylbutanoate is an organic compound with the molecular formula C8H16O3. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethers, alcohols, and ketones . It has a fruity and sweet odor, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2,2-dimethylbutanoate can be synthesized through a multi-step chemical reaction. One common method involves the following steps :
Reaction of 2,2-dimethylbutyraldehyde with ethanol: This reaction is catalyzed by boric acid, resulting in the formation of 3-hydroxy-2,2-dimethylbutanol.
Conversion to 3-hydroxy-2,2-dimethylbutanoic acid: The intermediate alcohol is then reacted with an acid catalyst, such as sulfuric acid, to produce 3-hydroxy-2,2-dimethylbutanoic acid.
Esterification: Finally, the acid is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2,2-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-2,2-dimethylbutanoic acid.
Reduction: Formation of 3-hydroxy-2,2-dimethylbutanol.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Ethyl 3-hydroxy-2,2-dimethylbutanoate has several scientific research applications :
Chemistry: It is used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2,2-dimethylbutanoate involves its interaction with various molecular targets and pathways . The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparison with Similar Compounds
Ethyl 3-hydroxy-2,2-dimethylbutanoate can be compared with other similar compounds, such as :
Ethyl 3-hydroxybutanoate: Similar structure but lacks the dimethyl substitution.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-hydroxy-2-methylbutanoate: Similar structure but with a different hydroxyl group position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
ethyl 3-hydroxy-2,2-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5-11-7(10)8(3,4)6(2)9/h6,9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZVLAWBYJYWFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7505-94-4 | |
Record name | NSC402035 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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